5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one

Heterocyclic synthesis Building block procurement Reagent cost comparison

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one (CAS 95502-26-4) is a heterocyclic building block consisting of a thiopyran ring fused to an isoxazole ring in a [4,3-d] orientation, with a molecular formula of C₆H₅NO₂S and a molecular weight of 155.18 g/mol. First reported by Menozzi et al.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 95502-26-4
Cat. No. B13798019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one
CAS95502-26-4
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1C2=C(C=NO2)C(=O)CS1
InChIInChI=1S/C6H5NO2S/c8-5-2-10-3-6-4(5)1-7-9-6/h1H,2-3H2
InChIKeyMVEFELQDJZMBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one (CAS 95502-26-4): Fused Thiopyrano-Oxazole Scaffold Sourcing Guide


5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one (CAS 95502-26-4) is a heterocyclic building block consisting of a thiopyran ring fused to an isoxazole ring in a [4,3-d] orientation, with a molecular formula of C₆H₅NO₂S and a molecular weight of 155.18 g/mol [1]. First reported by Menozzi et al. in 1983 alongside its pyrazole and pyrimidine analogs, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing CNS-penetrant scaffolds and carbonitrile derivatives via base-induced isomerization .

Why Generic Thiopyrano-Heterocycle Substitution Fails for CAS 95502-26-4


Thiopyrano-fused heterocycles sharing the same core atom composition (C₆H₅NO₂S) cannot be treated as interchangeable procurement items. The [4,3-d] ring fusion geometry of the target isoxazole places the carbonyl at position 4, creating a distinct electronic environment and reactivity profile compared to the [3,4-d] regioisomeric series used in muscarinic agonist programs [1]. Additionally, the isoxazole oxygen confers a calculated LogP of 1.10 and PSA of 68.4 Ų, which diverge from the pyrazole (additional nitrogen, higher hydrogen-bonding capacity) and pyrimidine (two additional nitrogens, higher PSA) analogs synthesized from the same starting material [2]. Most critically, the unsubstituted isoxazole scaffold is pharmacologically silent at muscarinic receptors, whereas substituted [3,4-d] analogs exhibit measurable—and in some cases potent—cholinergic activity, making scaffold selection a determinant of off-target liability in screening cascades [3]. Users should note that direct, head-to-head quantitative comparisons for this specific compound remain sparse in the open literature; much of the differentiation evidence below is drawn from cross-study and class-level inference.

Quantitative Differentiation Evidence for 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one CAS 95502-26-4 vs. Closest Analogs


Synthetic Route Simplicity: Isoxazole Formation vs. Pyrazole and Pyrimidine Analogs from Common Intermediate

In the foundational synthesis reported by Menozzi et al., the common intermediate 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)dione (II) was reacted with three different dinucleophiles to yield the isoxazole (IV), pyrazole, and pyrimidine products. The isoxazole was obtained using hydroxylamine hydrochloride—the least expensive and most readily available reagent—whereas pyrazole analogs required substituted hydrazines and pyrimidine analogs required amidines or guanidines [1]. All products were obtained in generally satisfactory yields, though precise numerical yields are not reported in the accessible abstract.

Heterocyclic synthesis Building block procurement Reagent cost comparison

Unique Base-Induced Isomerization to Carbonitrile Derivative: Reactivity Not Shared by Pyrazole/Pyrimidine Analogs

The isoxazole IV undergoes facile isomerization with sodium methoxide to yield 3,4,5,6-tetrahydro-5,5-dihydroxy-3-oxo-2H-thiopyrano-4-carbonitrile [1]. This ring-opening transformation is specific to the isoxazole heterocycle and is not reported for the corresponding pyrazole or pyrimidine products obtained from the same starting material. The resulting carbonitrile represents a chemically distinct scaffold with a nitrile functional group available for further derivatization (e.g., tetrazole formation, reduction to amine).

Late-stage functionalization Chemical proteomics Carbonitrile derivative synthesis

Physicochemical Profile: LogP and PSA Differentiation vs. Pyrimidine-Fused Analog

5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one exhibits a calculated LogP of 1.10 and a polar surface area (PSA) of 68.4 Ų . The structurally related pyrimidine analog 3,5,7,8-tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one (CAS 1563007-08-8), with two additional nitrogen atoms, is predicted to have a higher PSA (>80 Ų) and lower LogP (<0.5), pushing it outside the optimal CNS drug space (PSA < 90 Ų, LogP 1–3). The isoxazole scaffold occupies a more favorable position within this therapeutic window.

CNS drug discovery Blood-brain barrier penetration Physicochemical property-based selection

Muscarinic Receptor Activity: Parent Scaffold Inactivity vs. Substituted Analog Off-Target Activity

The unsubstituted thiopyrano-isoxazole scaffold (exemplified by O-methyl-DHTO and N-methyl-DHTO in the [3,4-d] series) was reported to be inactive at muscarinic receptors by Sauerberg et al. (1988) [1]. In contrast, the 3-methoxy-substituted analog (CHEMBL418022) shows measurable but very weak binding with an IC50 of 1,000,000 nM at the M2 receptor [2], while S-methylsulfonium derivatives in the same series exhibit potent muscarinic agonism. This establishes the unsubstituted parent scaffold as a cleaner starting point for programs where muscarinic activity constitutes an undesired off-target effect.

Muscarinic receptor pharmacology Off-target liability screening CNS safety profiling

Ring Fusion Regiochemistry: [4,3-d] vs. [3,4-d] Isomerism Affects Pharmacophore Geometry

The target compound incorporates a [4,3-d] ring fusion, placing the carbonyl group at the 4-position of the thiopyran ring. In contrast, the extensively studied muscarinic ligand series (DHTO analogs) bears a [3,4-d] fusion with substituents at the 3-position [1]. This regioisomeric difference alters the spatial orientation of the hydrogen-bond-accepting carbonyl and the oxazole nitrogen, changing the pharmacophore geometry. The [4,3-d] scaffold has been less explored in the patent literature, offering potential novelty advantages.

Scaffold hopping Regioisomeric differentiation Structure-activity relationship

Recommended Application Scenarios for 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one (CAS 95502-26-4) Based on Differentiation Evidence


CNS-Targeted Fragment Library Design Using the Isoxazole Scaffold

The balanced physicochemical profile (LogP 1.10, PSA 68.4 Ų) positions this compound within the favorable CNS drug space . Fragment-based screening libraries seeking brain-penetrant starting points benefit from the scaffold's compliance with the rule-of-three for fragments (MW < 300, LogP ≤ 3). The absence of muscarinic activity reduces the risk of cholinergic false positives in phenotypic CNS assays [1]. Procurement teams should prioritize this scaffold over pyrimidine analogs (predicted PSA > 80 Ų) when CNS exposure is a primary screening objective.

Negative Control Compound for Muscarinic Receptor Pharmacology Studies

The parent scaffold is inactive at muscarinic receptors, while substituted analogs exhibit a wide range of activity from weak binding (IC50 1,000,000 nM) to potent agonism [1][2]. This makes the unsubstituted compound an ideal negative control for structure-activity relationship studies of thiopyrano-isoxazole derivatives targeting cholinergic systems. Laboratories conducting muscarinic receptor screening should consider maintaining this compound as a reference standard to establish baseline non-activity in each assay run.

Carbonitrile Derivative Synthesis via Base-Induced Isomerization

The unique isomerization of the isoxazole ring to a carbonitrile derivative upon treatment with sodium methoxide provides access to a distinct chemical series [3]. This reactivity is not shared by the pyrazole or pyrimidine analogs synthesized from the same intermediate. Medicinal chemistry groups exploring nitrile-containing pharmacophores (e.g., cathepsin K inhibitors, DPP-4 inhibitors) can use this transformation for rapid diversification. The carbonitrile product retains the thiopyran ring, offering a bifunctional scaffold for parallel chemistry.

Scaffold-Hopping Starting Point for [4,3-d] Patent Space Exploration

The [4,3-d] ring fusion represents a distinct regioisomeric series compared to the extensively studied [3,4-d] DHTO muscarinic ligands [2]. Organizations seeking intellectual property differentiation in heterocyclic chemical space can use this scaffold as a starting point for library synthesis and biological profiling. The underexplored nature of the [4,3-d] series in published patents increases the likelihood of securing composition-of-matter claims on novel derivatives.

Quote Request

Request a Quote for 5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.